molecular formula C11H12N2O2 B3021201 Ethyl 7-amino-1H-indole-2-carboxylate CAS No. 71056-61-6

Ethyl 7-amino-1H-indole-2-carboxylate

Cat. No. B3021201
Key on ui cas rn: 71056-61-6
M. Wt: 204.22 g/mol
InChI Key: CNBYMDSUCXNDIT-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

Platinum(IV) oxide (0.024 g, 0.107 mmol) was added to a suspension of ethyl 7-nitro-1H-indole-2-carboxylate (0.10 g, 0.30 mmol) in ethanol (20 mL) in a Fisher-Porter vessel. The mixture was evacuated and flushed with nitrogen three times, flushed with hydrogen (60 psi) and evacuated three times, then filled with hydrogen (60 psi). After 30 min, the reaction mixture was filtered through celite. The filtrate was concentrated and the residue was purified by column chromatography (hexane/EtOAc) to give the title compound (0.324 g, 74%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 9.60 (s, 1H), 7.22 (d, 1H), 7.19 (d, 1H), 6.94-7.03 (m, 1H), 6.66 (d, 1H), 4.43 (q, 2H), 1.44 (t, 3H). MS: m/z 205 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:9]2)([O-])=O>C(O)C.[Pt](=O)=O>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:9]2

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C=C(NC12)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.024 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen three times
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen (60 psi)
CUSTOM
Type
CUSTOM
Details
evacuated three times
ADDITION
Type
ADDITION
Details
filled with hydrogen (60 psi)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC=C2C=C(NC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.324 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 528.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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